molecular formula C48H62N8O13S B1207124 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 112882-74-3

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Cat. No.: B1207124
CAS No.: 112882-74-3
M. Wt: 991.1 g/mol
InChI Key: HTISDDBHNNOAGK-HECCNADXSA-N
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Description

A-68552 is a cholecystokinin agonist, which means it mimics the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein. The compound has a molecular formula of C48H62N8O13S and a molecular weight of 991.12 . It is primarily used for research purposes and has shown potential in various scientific studies.

Preparation Methods

The synthesis of A-68552 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product . Industrial production methods are similar but scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

A-68552 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A-68552 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of cholecystokinin receptors and their agonists.

    Biology: Employed in experiments to understand the role of cholecystokinin in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to the digestive system and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

A-68552 is unique in its high affinity and specificity for cholecystokinin receptors compared to other similar compounds. Some similar compounds include:

    Cholecystokinin octapeptide: A naturally occurring peptide with similar agonistic effects on cholecystokinin receptors.

    Devazepide: A selective cholecystokinin A receptor antagonist.

    Lorglumide: Another cholecystokinin receptor antagonist.

A-68552 stands out due to its synthetic nature and specific applications in research settings.

Properties

CAS No.

112882-74-3

Molecular Formula

C48H62N8O13S

Molecular Weight

991.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H62N8O13S/c1-4-6-16-36(52-41(57)24-21-30-19-22-33(23-20-30)69-70(66,67)68)44(61)51-29-42(58)53-39(26-32-28-50-35-18-12-11-15-34(32)35)47(64)54-37(17-7-5-2)45(62)55-40(27-43(59)60)48(65)56-46(63)38(49-3)25-31-13-9-8-10-14-31/h8-15,18-20,22-23,28,36-40,49-50H,4-7,16-17,21,24-27,29H2,1-3H3,(H,51,61)(H,52,57)(H,53,58)(H,54,64)(H,55,62)(H,59,60)(H,56,63,65)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1

InChI Key

HTISDDBHNNOAGK-HECCNADXSA-N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

Synonyms

A 68552
A-68552
cholecystokinin-7, desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-
cholecystokinin-7, desaminotyrosyl(1)-norleucyl(2,5)-N-methylphenylalanine(7)-
desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-CCK-7

Origin of Product

United States

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